molecular formula C26H32N2O2 B10937326 (16E)-3-methoxy-16-[(1-propyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-trien-17-one

(16E)-3-methoxy-16-[(1-propyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-trien-17-one

Cat. No.: B10937326
M. Wt: 404.5 g/mol
InChI Key: JCOSBAWMYWWBFV-NBVRZTHBSA-N
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Description

3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure that combines a cyclopenta[a]phenanthrene core with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alcohols.

Scientific Research Applications

3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

(16E)-3-methoxy-13-methyl-16-[(2-propylpyrazol-3-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C26H32N2O2/c1-4-13-28-19(10-12-27-28)14-18-16-24-23-7-5-17-15-20(30-3)6-8-21(17)22(23)9-11-26(24,2)25(18)29/h6,8,10,12,14-15,22-24H,4-5,7,9,11,13,16H2,1-3H3/b18-14+

InChI Key

JCOSBAWMYWWBFV-NBVRZTHBSA-N

Isomeric SMILES

CCCN1C(=CC=N1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC

Canonical SMILES

CCCN1C(=CC=N1)C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC

Origin of Product

United States

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